N2-Methylguanosine-d3: A Technical Guide for Researchers
N2-Methylguanosine-d3: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N2-Methylguanosine-d3 (N2-methyl-d3-guanosine) is a stable isotope-labeled derivative of N2-methylguanosine (m2G), a naturally occurring modified nucleoside. This deuterated analog serves as a critical tool, primarily as an internal standard, for the accurate quantification of m2G in biological samples using isotope dilution mass spectrometry. Its application is pivotal in the growing field of epitranscriptomics, which studies the role of RNA modifications in gene expression and cellular processes.
Chemical Identity and Structure
N2-Methylguanosine-d3 is structurally identical to N2-methylguanosine, with the exception of the three hydrogen atoms on the N2-methyl group being replaced by deuterium (B1214612) atoms. This substitution results in a mass shift of +3 Da, which allows for its differentiation from the endogenous, non-labeled m2G in mass spectrometry analysis, without significantly altering its chemical and physical properties.
The chemical structure of N2-Methylguanosine-d3 consists of a guanine (B1146940) base, modified with a trideuteromethyl group at the N2 position, linked to a ribose sugar.
Chemical Structure of N2-Methylguanosine-d3
Caption: Chemical structure of N2-Methylguanosine, with the methyl group at the N2 position being trideuterated in N2-Methylguanosine-d3.
Physicochemical Properties
The physicochemical properties of N2-Methylguanosine-d3 are essential for its application in analytical methodologies. The key properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C11H12D3N5O5 | Silantes[1] |
| Molecular Weight | 300.29 g/mol | Silantes[1] |
| Isotopic Enrichment | > 98 atom % | Silantes[1] |
| Chemical Purity | > 95 % | Silantes[1] |
| Appearance | Powder | Silantes[1] |
Biological Significance of N2-Methylguanosine
To understand the application of N2-Methylguanosine-d3, it is crucial to appreciate the biological role of its non-deuterated counterpart, N2-methylguanosine (m2G). m2G is a post-transcriptional modification found in various RNA molecules, most notably in transfer RNA (tRNA) and ribosomal RNA (rRNA).[2][3] This modification is conserved across different domains of life, indicating its fundamental importance.[2]
The presence of m2G in tRNA, particularly at positions 6 and 10, influences tRNA structure, stability, and function.[4][5] These modifications are critical for fine-tuning protein synthesis and ensuring the fidelity of translation.[4] Dysregulation of m2G levels has been associated with various human diseases, highlighting the importance of accurately quantifying this modification.
Experimental Applications and Protocols
The primary application of N2-Methylguanosine-d3 is as an internal standard in isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of m2G in biological samples. This method is considered the gold standard for the analysis of RNA modifications due to its high sensitivity and specificity.
Experimental Workflow for m2G Quantification
Caption: A generalized workflow for the quantification of N2-methylguanosine (m2G) using N2-Methylguanosine-d3 as an internal standard.
Detailed Experimental Protocol
The following is a representative protocol for the quantification of m2G in human tRNA, synthesized from methodologies described in the literature.[4][6]
1. tRNA Isolation and Purification:
-
Total RNA is extracted from cultured cells (e.g., HCT116) using a suitable RNA extraction kit.
-
The tRNA fraction is then purified from the total RNA, for example, by high-performance liquid chromatography (HPLC).
2. Sample Preparation and Hydrolysis:
-
A known amount of N2-Methylguanosine-d3 internal standard is added to the purified tRNA sample.
-
The tRNA is then completely hydrolyzed to its constituent nucleosides by enzymatic digestion. This is typically achieved by incubation with a mixture of nucleases, such as nuclease P1, followed by bacterial alkaline phosphatase.
3. LC-MS/MS Analysis:
-
Chromatography: The resulting nucleoside mixture is separated by reversed-phase HPLC.
-
Column: A C18 column is commonly used.
-
Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile with a small amount of acid (e.g., 0.1% formic acid).
-
Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is used to elute the nucleosides.
-
-
Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Positive electrospray ionization (ESI) is typically used.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both m2G and N2-Methylguanosine-d3. For m2G, this would be m/z 298 -> 166, and for N2-Methylguanosine-d3, it would be m/z 301 -> 169.
-
4. Quantification:
-
The peak areas for both the endogenous m2G and the N2-Methylguanosine-d3 internal standard are integrated.
-
The amount of m2G in the original sample is calculated based on the ratio of the peak area of m2G to that of the known amount of N2-Methylguanosine-d3.
Quantitative Data
The use of N2-Methylguanosine-d3 as an internal standard allows for precise and accurate quantification of m2G levels in various biological contexts. For instance, a study on human HCT116 cells demonstrated the role of specific methyltransferases in m2G formation by quantifying the reduction in m2G levels upon gene knockout.
| Cell Line | Genetic Background | Relative m2G Level (%) |
| HCT116 | Parental | 100 |
| HCT116 | TRMT11 Knockout | ~60 |
| HCT116 | THUMPD3 Knockout | ~80 |
| HCT116 | TRMT11/THUMPD3 Double Knockout | ~15 |
Data adapted from a study on the role of TRMT11 and THUMPD3 in m2G formation in human cells.[7]
Signaling and Biosynthetic Pathways
N2-methylguanosine is not known to be a signaling molecule itself. Instead, its biosynthesis is a key step in the tRNA maturation pathway. This process is catalyzed by tRNA methyltransferases (MTases), which transfer a methyl group from S-adenosyl-L-methionine (SAM) to the N2 position of a specific guanosine (B1672433) residue in a tRNA molecule.
Biosynthetic Pathway of N2-Methylguanosine in tRNA
Caption: The enzymatic pathway for the formation of N2-methylguanosine (m2G) on a tRNA molecule.
In humans, several methyltransferases are responsible for m2G formation. For example, the TRMT11-TRMT112 complex methylates guanosine at position 10 of tRNAs.[8][9][10] The activity of these enzymes is crucial for normal cellular function, and their dysregulation can impact cell proliferation and protein synthesis.[4]
References
- 1. N2-Methyl(D3)-Guanosine, powder | Silantes [silantes.com]
- 2. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N 2-methylguanosine modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylation modifications in tRNA and associated disorders: Current research and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. TRMT11 tRNA methyltransferase 11 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. genecards.org [genecards.org]
- 10. uniprot.org [uniprot.org]
